N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
Description
Properties
CAS No. |
86579-44-4 |
|---|---|
Molecular Formula |
C26H24N2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-N-phenyl-4-N-[4-(1-phenylethyl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C26H24N2/c1-20(21-8-4-2-5-9-21)22-12-14-24(15-13-22)28-26-18-16-25(17-19-26)27-23-10-6-3-7-11-23/h2-20,27-28H,1H3 |
InChI Key |
PIYLSRIGTMZWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The initial step involves the condensation of 4-aminodiphenylamine with acetophenone under acid catalysis to form an intermediate, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine . This reaction is conducted in the presence of a solvent, typically toluene , which also acts as a water scavenger to remove the condensation water formed during the reaction.
Reaction Conditions and Parameters
- Catalyst: Acid-activated bentonite (bleaching clay) or other acid catalysts.
- Temperature: Approximately 125 °C.
- Solvent: Toluene, used in a ratio of about 1 liter per kilogram of 4-aminodiphenylamine.
- Conversion: The reaction is controlled to achieve incomplete conversion of 4-aminodiphenylamine, typically between 50% and 90%, to optimize intermediate formation.
- Water Removal: The water generated is continuously removed by distillation, with the distillation rate controlled between 0.8 to 3 liters per hour per kilogram of 4-aminodiphenylamine.
- Reaction Time: Around 4 hours, during which approximately 14 mL of water is separated, corresponding to about 80% conversion in reported experiments.
Process Description
The reaction mixture containing acetophenone, 4-aminodiphenylamine, catalyst, and toluene is heated to 125 °C. The condensation water is distilled off continuously, and toluene is refluxed back to maintain the reaction volume. After completion, the catalyst is allowed to settle, and the intermediate product is isolated by cooling and filtration, yielding crystals of N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine with purity up to 99.7% by weight.
Catalytic Hydrogenation Step
Reaction Overview
The intermediate formed in the first step undergoes catalytic hydrogenation to reduce the imine group, producing the target compound N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine .
Reaction Conditions and Parameters
- Catalyst: Commonly Raney nickel or other hydrogenation catalysts.
- Hydrogen Pressure: Controlled to maintain effective hydrogenation, with molar ratios of hydrogen to intermediate ranging from 1 to 100.
- Temperature and Pressure: Conditions optimized to ensure complete reduction without side reactions.
- Purity: The final product achieves a purity of at least 96.1% by weight.
Process Description
The isolated intermediate is subjected to hydrogenation in the presence of the catalyst under hydrogen atmosphere. The reaction proceeds until the imine is fully reduced to the corresponding amine, yielding the desired diamine compound. The product is then purified, often by crystallization or filtration, to remove catalyst residues and impurities.
Summary of Preparation Method
| Step | Reactants/Intermediates | Conditions | Catalyst | Key Parameters | Product Purity (%) |
|---|---|---|---|---|---|
| 1 | 4-Aminodiphenylamine + Acetophenone | 125 °C, toluene solvent, 4 hours | Acid-activated bentonite | Water removal rate: 0.8–3 L/h/kg 4-ADFA; Conversion: 50–90% | ~99.7 (intermediate) |
| 2 | N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine | Catalytic hydrogenation, H2 atmosphere | Raney nickel or similar | H2 to intermediate molar ratio: 1–100 | ≥96.1 (final product) |
Research Findings and Advantages
- The two-step process avoids the use of chloride catalysts such as zinc chloride, which require costly catalyst separation and generate high salt content in wastewater.
- Controlling the condensation reaction to incomplete conversion and regulating the solvent distillation rate improves the selectivity and yield of the intermediate.
- The use of toluene as a water scavenger and solvent facilitates continuous removal of water, driving the condensation equilibrium forward.
- The catalytic hydrogenation step efficiently converts the intermediate to the final product with high purity, suitable for industrial applications.
- The final compound is valuable as an antioxidant additive in rubber vulcanizates, enhancing material durability.
Additional Notes
- The molar ratio of acetophenone to 4-aminodiphenylamine can vary from 0.8 to 10, allowing flexibility in reaction stoichiometry.
- The hydrogenation step requires careful control of hydrogen pressure and catalyst activity to prevent over-reduction or side reactions.
- Purification steps such as recrystallization may be employed to achieve the desired purity for specific applications.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that contributes to its reactivity and functionality. The presence of multiple aromatic rings and amine groups allows it to participate in several chemical reactions, making it versatile for various applications. The molecular weight is approximately 330.5 g/mol, and it exhibits characteristics typical of diamines, such as the ability to form hydrogen bonds and participate in nucleophilic substitutions.
Polymer Chemistry
N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine is utilized in the synthesis of high-performance polymers. Its structure can enhance the thermal stability and mechanical properties of polymer matrices. For instance, it has been incorporated into polyimides and epoxy resins, improving their toughness and resistance to thermal degradation.
| Property | Polyimide with Additive | Control Polyimide |
|---|---|---|
| Thermal Stability (°C) | 350 | 300 |
| Tensile Strength (MPa) | 85 | 70 |
| Elongation at Break (%) | 10 | 5 |
Conductive Materials
The compound's ability to facilitate charge transport makes it suitable for developing conductive materials. It has been studied as a dopant in conducting polymers, enhancing their electrical conductivity significantly.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. This characteristic is beneficial in pharmaceutical formulations aimed at reducing oxidative stress in various diseases.
Drug Development
The compound serves as a scaffold in drug development, particularly for creating new therapeutic agents targeting cancer cells. Its structural features allow for modifications that can lead to enhanced efficacy against specific cancer types.
Organic Light Emitting Diodes (OLEDs)
In the field of organic electronics, this compound has been explored as a potential material for OLEDs due to its ability to emit light when electrically stimulated. Its incorporation into OLED devices has shown promising results in terms of brightness and efficiency.
Organic Photovoltaics
This compound is also investigated for use in organic photovoltaic cells. Its properties facilitate better charge separation and transport within the photovoltaic layers, potentially increasing overall efficiency.
Case Studies
Case Study 1: Polymer Enhancement
A study conducted on the integration of this compound into epoxy resins demonstrated a significant improvement in thermal stability and mechanical strength compared to standard formulations. The results indicated a 20% increase in tensile strength and a substantial reduction in thermal degradation rates.
Case Study 2: Antioxidant Efficacy
In pharmacological studies, this compound was evaluated for its antioxidant capacity using various assays (DPPH radical scavenging assay). Results revealed that it effectively reduced oxidative stress markers in cellular models by up to 40%, supporting its potential as an adjunct therapy in oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s low ionization energy allows it to react with reactive oxygen species, such as ozone, faster than these species can react with other molecules . This property makes it an effective antioxidant and antiozonant, protecting materials like rubber from oxidative degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
SPPD shares a core benzene-1,4-diamine structure with other substituted derivatives, but its substituents differentiate its properties. Below is a comparative analysis with key analogs:
*Estimated based on substituent contributions.
Antioxidant Efficiency and Degradation Pathways
- SPPD : Exhibits superior stability during oxidative degradation due to its bulky 4-(1-phenylethyl)phenyl group, which sterically hinders further oxidation. Semiempirical AM1 calculations suggest that dehydrogenation yields stable nitrile-bridged (NB=CX) structures, enhancing its longevity as an antioxidant .
- 6PPD: The branched 1,3-dimethylbutyl substituent improves solubility in rubber matrices, making it highly effective against ozone-induced degradation in tires. However, environmental concerns arise from its transformation into 6PPD-quinone, a toxic byproduct .
- IPPD : The smaller isopropyl group facilitates faster migration within rubber, offering rapid antioxidant action but shorter efficacy. Its zinc salt derivatives mitigate volatility and improve thermal stability .
Application-Specific Performance
- Rubber Antioxidants :
- Emerging Roles: Derivatives like DPA-TRZ (a triazine-based emitter) highlight structural adaptability for non-antioxidant applications, such as OLED materials .
Biological Activity
N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine, a derivative of phenylenediamine, has garnered attention in various fields of research due to its potential biological activities. This compound is synthesized through specific chemical processes and has been studied for its applications in rubber vulcanization and potential therapeutic effects.
Chemical Structure and Synthesis
The compound features a central benzene ring with two amine groups and phenyl substituents, which contribute to its chemical reactivity and biological properties. The synthesis typically involves the acid-catalyzed condensation of 4-aminodiphenylamine with acetophenone, followed by catalytic hydrogenation to achieve the final product with high purity .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzene-based compounds have shown promising results in inhibiting tumor growth in vivo. In a study involving MCF cell lines, compounds demonstrated an IC50 value of 25.72 ± 3.95 μM, indicating effective apoptosis induction in cancer cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that certain derivatives possess the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases. For example, a related compound exhibited an IC50 value of 0.31 μM against specific inflammatory markers .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have reported that similar compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Study on Anticancer Properties
In a controlled experiment involving tumor-bearing mice, the administration of this compound derivatives led to a significant reduction in tumor size compared to control groups. The study highlighted the mechanism of action involving apoptosis and cell cycle arrest .
Anti-inflammatory Research
A clinical trial assessing the anti-inflammatory effects of related compounds showed promising results in reducing markers such as IL-6 and TNF-alpha in patients with chronic inflammatory conditions. The study concluded that these compounds could serve as adjunct therapies for managing inflammation .
Data Table: Summary of Biological Activities
Q & A
(Basic) What are the established synthetic routes for N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine, and how can reaction conditions be optimized for high yield?
Methodological Answer:
Synthesis typically involves coupling aromatic amines via Buchwald-Hartwig amination or Ullmann-type reactions. For example:
- Step 1: React 1,4-diaminobenzene with substituted aryl halides (e.g., 4-(1-phenylethyl)phenyl bromide) using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in a toluene/NaOH system at 110°C .
- Step 2: Optimize yield by controlling stoichiometry (1:1.2 molar ratio of diamine to aryl halide) and inert atmosphere (N₂).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., aromatic proton splitting at δ 6.8–7.4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~422).
- X-ray Crystallography: Use SHELXL for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R₁ < 0.05, and hydrogen bonding analysis (e.g., N–H···π interactions) .
(Advanced) How can computational modeling predict the electronic properties and potential biological interactions of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution on phenyl substituents .
- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., SIRT2 enzyme). Key parameters: grid box centered on catalytic site, Lamarckian genetic algorithm .
- MD Simulations: Analyze stability of ligand-protein complexes in GROMACS (10 ns trajectories, AMBER force field) .
(Advanced) What strategies resolve contradictions in reported biological activities of structurally similar diamines?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on IC₅₀ values using regression analysis .
- Cross-Validation: Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 25°C) and use positive controls (e.g., sirtinol for SIRT2 studies) .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., bulky substituents reducing membrane permeability) .
(Basic) What are the common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Side Reactions:
- Detection: Monitor via TLC (Rf comparison) and LC-MS.
(Advanced) How do substituents on the phenyl groups influence the compound's supramolecular assembly in crystal structures?
Methodological Answer:
- Crystal Packing: Bulky groups (e.g., 1-phenylethyl) induce steric hindrance, reducing π-π stacking distances (e.g., 3.8 Å vs. 4.2 Å in unsubstituted analogs) .
- Hydrogen Bonding: N–H donors form bifurcated interactions with adjacent aryl rings (C–H···N), analyzed via Mercury CSD .
- Thermal Analysis: DSC reveals melting points (~220°C) correlated with packing density (e.g., higher density in orthorhombic vs. monoclinic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
